molecular formula C24H27BrN2O4 B13375952 ethyl 6-bromo-5-methoxy-1-(4-methylphenyl)-2-(4-morpholinylmethyl)-1H-indole-3-carboxylate

ethyl 6-bromo-5-methoxy-1-(4-methylphenyl)-2-(4-morpholinylmethyl)-1H-indole-3-carboxylate

Cat. No.: B13375952
M. Wt: 487.4 g/mol
InChI Key: WSFKBJOADOSOCC-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-methoxy-1-(4-methylphenyl)-2-(4-morpholinylmethyl)-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the indole class of chemicals. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-5-methoxy-1-(4-methylphenyl)-2-(4-morpholinylmethyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. The process may start with the bromination of a suitable indole precursor, followed by methoxylation and subsequent functionalization with a 4-methylphenyl group. The morpholinylmethyl group is introduced through nucleophilic substitution reactions. The final step involves esterification to form the ethyl carboxylate group. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow chemistry techniques, which allow for better control over reaction parameters and improved safety. The use of automated reactors and purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-methoxy-1-(4-methylphenyl)-2-(4-morpholinylmethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, leading to debromination.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents under reflux conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of debrominated indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery.

    Industry: Used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-methoxy-1-(4-methylphenyl)-2-(4-morpholinylmethyl)-1H-indole-3-carboxylate would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or ion channels. The presence of the bromine, methoxy, and morpholinylmethyl groups may enhance its binding affinity and selectivity towards specific molecular targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-bromo-5-methoxy-1-(4-methylphenyl)-1H-indole-3-carboxylate: Lacks the morpholinylmethyl group.

    Ethyl 6-bromo-5-methoxy-1-(4-methylphenyl)-2-(4-piperidinylmethyl)-1H-indole-3-carboxylate: Contains a piperidinylmethyl group instead of a morpholinylmethyl group.

Uniqueness

Ethyl 6-bromo-5-methoxy-1-(4-methylphenyl)-2-(4-morpholinylmethyl)-1H-indole-3-carboxylate is unique due to the presence of the morpholinylmethyl group, which may confer distinct chemical and biological properties compared to its analogs. This structural feature can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H27BrN2O4

Molecular Weight

487.4 g/mol

IUPAC Name

ethyl 6-bromo-5-methoxy-1-(4-methylphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate

InChI

InChI=1S/C24H27BrN2O4/c1-4-31-24(28)23-18-13-22(29-3)19(25)14-20(18)27(17-7-5-16(2)6-8-17)21(23)15-26-9-11-30-12-10-26/h5-8,13-14H,4,9-12,15H2,1-3H3

InChI Key

WSFKBJOADOSOCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=C(C=C3)C)CN4CCOCC4

Origin of Product

United States

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